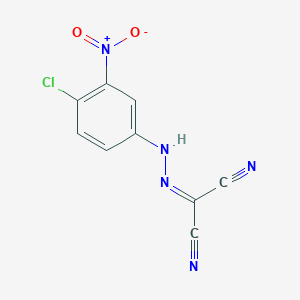![molecular formula C15H12Cl2FN3O2S B323424 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B323424.png)
2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(2,4-dichlorophenoxy)-1-oxoethyl]amino]-3-(4-fluorophenyl)thiourea is a dichlorobenzene.
Applications De Recherche Scientifique
Anticonvulsant Evaluation
Research by Tripathi et al. (2012) focused on synthesizing and evaluating the anticonvulsant activity of various hydrazinecarbothioamides, including compounds closely related to 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide. These compounds were tested in seizure models, showing significant potential in epilepsy treatment (Tripathi, Kumar, Singh, & Stables, 2012).
Mass Spectrometry and Molecular Modeling
Ramadan (2019) conducted a study on the mass spectrometry of hydrazinecarbothioamide derivatives. This research provides valuable insights into the molecular structures and fragmentation patterns of these compounds, which can be crucial for their application in various scientific fields (Ramadan, 2019).
Antioxidant Activity
Bărbuceanu et al. (2014) explored the synthesis and antioxidant activity of hydrazinecarbothioamides. They found that these compounds, including derivatives similar to 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, exhibited excellent antioxidant properties, highlighting their potential in oxidative stress-related applications (Bărbuceanu et al., 2014).
Cytotoxicity against Human Tumor Cells
A study by Soares et al. (2012) investigated the cytotoxicity of N⁴-phenyl-substituted hydrazinecarbothioamides against human tumor cells. This research suggests the potential of these compounds, including analogs of 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, in cancer therapy (Soares et al., 2012).
Synthesis and Characterization
Yang Song-hai (2000) contributed to the field by synthesizing and characterizing compounds closely related to the subject compound. This research aids in understanding the chemical properties and potential applications of such hydrazinecarbothioamides (Yang Song-hai, 2000).
Augmentation of GABAergic Neurotransmission
Another study by Tripathi and Kumar (2013) focused on augmenting GABAergic neurotransmission using hydrazinecarbothioamides. Their research highlights the potential therapeutic applications of these compounds in neurological disorders, such as epilepsy (Tripathi & Kumar, 2013).
Optical Probe for Metal Ions
Shi et al. (2016) developed a hydrazinecarbothioamide-derived optical probe for detecting metal ions like Hg²⁺ and Ag⁺. This application is significant in environmental monitoring and biochemical assays (Shi et al., 2016).
Propriétés
Nom du produit |
2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C15H12Cl2FN3O2S |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H12Cl2FN3O2S/c16-9-1-6-13(12(17)7-9)23-8-14(22)20-21-15(24)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,24) |
Clé InChI |
LCJAIHVROUAWEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B323341.png)
![2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl}hydrazono)malononitrile](/img/structure/B323342.png)
![2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B323343.png)

![5,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B323347.png)
![2-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323348.png)
![2-[(2-hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323350.png)
![2-[(2-hydroxy-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323351.png)
![N-[4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B323354.png)
![N'-[4-(methylsulfanyl)benzylidene]-3,5-diphenyl-1H-pyrrole-2-carbohydrazide](/img/structure/B323357.png)
![N'-[(5-methyl-2-thienyl)methylene]-3,5-diphenyl-1H-pyrrole-2-carbohydrazide](/img/structure/B323358.png)
![3-iodo-4-methoxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B323359.png)
![(4Z)-4-[(2,5-dimethylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323362.png)
![(4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2-methyl-6-nitrophenyl)hydrazinylidene]-5-phenylpyrazol-3-one](/img/structure/B323364.png)